molecular formula C9H15NO3 B2907407 N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide CAS No. 2411265-11-5

N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide

Cat. No.: B2907407
CAS No.: 2411265-11-5
M. Wt: 185.223
InChI Key: STUNNJUVUDIOPM-UHFFFAOYSA-N
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Description

N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide is an organic compound with the molecular formula C9H15NO3. It is characterized by the presence of a dioxane ring and an amide group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide can be synthesized through the reaction of 1,4-dioxane-2-yl ethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide group, where nucleophiles such as amines or thiols replace the leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioamides.

Scientific Research Applications

N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and amide group enable the compound to form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses, making the compound useful in various therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide: Characterized by the presence of a dioxane ring and an amide group.

    N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamine: Similar structure but with an amine group instead of an amide group.

    N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enol: Contains a hydroxyl group instead of an amide group.

Uniqueness

This compound is unique due to its combination of a dioxane ring and an amide group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and applications, distinguishing it from similar compounds that may lack this balance.

Properties

IUPAC Name

N-[2-(1,4-dioxan-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-9(11)10-4-3-8-7-12-5-6-13-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUNNJUVUDIOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1COCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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